molecular formula C15H16O5 B12616773 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde CAS No. 918548-47-7

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde

Cat. No.: B12616773
CAS No.: 918548-47-7
M. Wt: 276.28 g/mol
InChI Key: FQDICDXDVFDRBF-UHFFFAOYSA-N
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Description

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C15H16O5 It is a derivative of naphthalene, characterized by the presence of four methoxy groups and an aldehyde group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde typically involves the methoxylation of naphthalene derivatives. One common method involves the reaction of 1,3,6,8-tetramethoxynaphthalene with N,N-dimethylformamide (DMF) under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,5,7-tetramethoxynaphthalene-1-carboxylic acid.

    Reduction: Formation of 2,4,5,7-tetramethoxynaphthalene-1-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetramethoxynaphthalene: Similar structure but lacks the aldehyde group.

    2,4,5,7-Tetramethoxynaphthalene-1-carboxylic acid: Oxidized form of the compound.

    2,4,5,7-Tetramethoxynaphthalene-1-methanol: Reduced form of the compound.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .

Biological Activity

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde is an organic compound characterized by a naphthalene backbone with four methoxy groups and an aldehyde group. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. Understanding its biological activity can provide insights into its possible therapeutic applications.

  • Molecular Formula : C15H16O4
  • Molecular Weight : 276.285 g/mol
  • CAS Number : 918548-47-7

The compound's structure is pivotal in determining its interactions with biological macromolecules, influencing its pharmacodynamics and pharmacokinetics.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can arrest the cell cycle and induce mitochondrial dysfunction leading to cell death.

Table 1: Comparison of Antitumor Activity

Compound NameCell Line TestedInhibition Rate (%)IC50 (μM)
This compoundHepG2 (liver carcinoma)TBDTBD
IMB-1406 (similar structure)A549 (lung adenocarcinoma)99.93%6.92
IMB-1406 (similar structure)MCF-7 (breast cancer)100.39%8.26

Note: TBD indicates that specific data for the compound is currently unavailable but is anticipated to be comparable based on structural similarities.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as proteins and nucleic acids. Interaction studies suggest potential binding sites that could elucidate its mechanism of action and therapeutic targets.

Study on Apoptosis Induction

In a study focusing on a structurally related compound (IMB-1406), it was observed that treatment led to increased apoptosis in HepG2 cells via:

  • S-phase arrest : The compound significantly increased the percentage of cells in the S phase.
  • Mitochondrial Dysfunction : The treatment resulted in a collapse of mitochondrial membrane potential.
  • Caspase Activation : Concentration-dependent activation of caspase-3 was noted, indicating apoptosis.

These findings suggest that this compound may exert similar effects based on its structural properties.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary interaction studies indicate that this compound may have favorable pharmacokinetic properties due to its ability to interact with biological macromolecules effectively.

Properties

CAS No.

918548-47-7

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C15H16O5/c1-17-9-5-10-11(8-16)12(18-2)7-14(20-4)15(10)13(6-9)19-3/h5-8H,1-4H3

InChI Key

FQDICDXDVFDRBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OC)C=O

Origin of Product

United States

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